(2-iodophenyl)methanesulfonamide
Description
(2-Iodophenyl)methanesulfonamide (CAS 116547-92-3) is a sulfonamide derivative with the molecular formula C₇H₈INO₂S and a molecular weight of 297.11 g/mol . The compound features a methanesulfonamide group (-SO₂NH₂) attached to a 2-iodophenyl ring. Its structure is characterized by the electron-withdrawing iodine atom at the ortho position of the aromatic ring, which influences both steric and electronic properties. This compound has been utilized as a precursor in synthetic chemistry for developing bioactive molecules, including indole derivatives and enzyme inhibitors .
Properties
CAS No. |
452340-82-8 |
|---|---|
Molecular Formula |
C7H8INO2S |
Molecular Weight |
297.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The foundational method involves reacting 2-iodoaniline with methanesulfonyl chloride in pyridine. Pyridine acts as both a base and solvent, neutralizing HCl byproducts and preventing side reactions. The reaction proceeds via nucleophilic substitution, where the amine group of 2-iodoaniline attacks the electrophilic sulfur atom of methanesulfonyl chloride.
Stoichiometric Considerations :
-
2-Iodoaniline (1.0 equiv, 4.6 mmol)
-
Methanesulfonyl chloride (1.05 equiv, 4.8 mmol)
The slight excess of methanesulfonyl chloride ensures complete conversion, while pyridine’s high boiling point (115°C) permits reflux-free reactions at room temperature.
Procedure and Workup
-
Reaction Setup : Combine 2-iodoaniline and pyridine in a dried flask under nitrogen.
-
Reagent Addition : Add methanesulfonyl chloride dropwise at 0°C to minimize exothermic side reactions.
-
Stirring : React at room temperature for 4–6 hours, monitored by TLC (ethyl acetate/hexane, 1:3).
-
Quenching : Dilute with ice-cold water, extract with dichloromethane (3 × 15 mL), and dry over MgSO₄.
-
Purification : Concentrate under reduced pressure and recrystallize from ethanol/water (yield: 85–92%).
Key Advantages :
-
High reproducibility and scalability.
-
Pyridine’s dual role simplifies purification.
Alternative Bases and Solvent Systems
Triethylamine in Dichloromethane
Replacing pyridine with triethylamine (TEA) in dichloromethane (DCM) offers a lower-toxicity alternative. TEA (1.2 equiv) is added to 2-iodoaniline in DCM, followed by methanesulfonyl chloride at 0°C. The mixture is stirred for 2 hours, yielding 78–84% after column chromatography (SiO₂, ethyl acetate/hexane).
Comparison with Pyridine Method :
| Parameter | Pyridine Method | TEA/DCM Method |
|---|---|---|
| Yield | 85–92% | 78–84% |
| Reaction Time | 4–6 h | 2 h |
| Purification Effort | Low | Moderate |
Aprotic Solvent Optimization
Tetrahydrofuran (THF) : Enhances solubility of 2-iodoaniline but requires longer reaction times (6–8 h) for comparable yields.
Acetonitrile (MeCN) : Facilitates faster kinetics due to higher polarity, but necessitates rigorous drying to prevent hydrolysis.
Catalytic and Industrial-Scale Approaches
Nickel-Catalyzed Sulfonamidation
A breakthrough method employs nickel catalysis under visible-light irradiation. Ni(cod)₂ (5 mol%) and dtbbpy ligand (10 mol%) enable C–N bond formation at ambient temperatures, achieving 89–94% yield with broad functional group tolerance.
Mechanistic Insights :
-
Oxidative Addition : Ni⁰ inserts into the S–Cl bond of methanesulfonyl chloride.
-
Transmetalation : 2-Iodoaniline coordinates to the nickel center.
-
Reductive Elimination : Forms the C–S bond, regenerating Ni⁰.
Industrial Scalability :
Photoredox Activation
Purity and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(2-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki–Miyaura coupling.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, while oxidation and reduction reactions can yield sulfonic acids or amines, respectively.
Scientific Research Applications
(2-iodophenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s sulfonamide group is known for its biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-iodophenyl)methanesulfonamide involves its ability to undergo substitution reactions, particularly through the iodine atom. This allows it to form new carbon-carbon bonds, which is crucial in organic synthesis . The sulfonamide group can also interact with biological molecules, potentially inhibiting enzymes or other molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of (2-iodophenyl)methanesulfonamide are influenced by its substituents. Below is a detailed comparison with analogs differing in aromatic substituents, sulfonamide positioning, and biological targets.
Role of Aromatic Substituents in Enzyme Inhibition
Methanesulfonamide Derivatives in Epoxide Hydrolase Inhibition
- Compound C2 : A methanesulfonamide-containing derivative demonstrated exceptional potency against soluble epoxide hydrolase (sEH), with an IC₅₀ of 0.73 nmol/L and a favorable ligand-lipophilicity efficiency (LLE) of 7.269 . Piperazinyl analogs of C2 showed weaker activity, highlighting the critical role of the methanesulfonamide group in enzyme binding.
- The iodine atom may enhance binding through halogen interactions, though steric hindrance could offset gains .
Topoisomerase II Poisoning: Methoxy vs. Iodo Substituents
- m-AMSA Derivatives : Compounds with a 3’-methoxy and 1’-methanesulfonamide group (e.g., m-AMSA) exhibited strong topoisomerase II poisoning by stabilizing DNA-enzyme complexes. Conversely, 2’-methoxy analogs (e.g., o-AMSA) showed reduced activity due to steric clashes .
- This compound : The 2’-iodo substituent, larger than methoxy, may further hinder enzyme interactions. However, its electron-withdrawing nature could enhance hydrogen bonding via the sulfonamide group, partially compensating for steric effects .
Anti-inflammatory Activity: Thio-substituted Analogs
Benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivatives with varied thio-substituents (e.g., difluorophenyl, cyclohexyl) demonstrated COX-2 and iNOS inhibition (Table 1) . Table 1: Anti-inflammatory Activity of Sulfonamide Derivatives
| Compound | Substituent | COX-2 Inhibition | ICAM-1 Suppression |
|---|---|---|---|
| 1 | (1,3-dimethyl-2,4-dioxo) | Strong | Moderate |
| 9 | (2,4-difluorophenyl) | Moderate | Strong |
| Target | 2-iodophenyl | Not tested | Not tested |
Ion Channel Modulation: Isoxazole Isosteres
- Zonisamide Isosteres : Replacing the isoxazole ring with indazole in (1H-indazol-3-yl)methanesulfonamide retained binding to Kv 4.2 potassium channels , with low interaction energy (-8.2 kcal/mol) .
- This compound : The iodine atom’s polarizability could enhance interactions with ion channels, though this remains untested .
Impact of 1’-Substituents on Drug Activity
In topoisomerase II inhibitors, the 1’-methanesulfonamide group outperformed hydroxy or unsubstituted analogs due to hydrogen-bonding capacity . Similarly, the methanesulfonamide group in this compound likely enhances target engagement, though its efficacy depends on the specific biological context.
Key Structural and Functional Insights
- Substituent Position : The 2’-iodo group may hinder enzyme interactions compared to 3’-methoxy in m-AMSA but could benefit ion channel binding .
- Steric Considerations : The iodine atom’s size may reduce activity in sterically sensitive targets (e.g., topoisomerase II) but improve stability in hydrophobic environments .
Q & A
Q. What are the standard synthetic routes for (2-iodophenyl)methanesulfonamide, and how can reaction conditions be optimized for high yield?
Answer: The compound is synthesized via nucleophilic substitution, where 2-iodoaniline reacts with methanesulfonyl chloride in dichloromethane (DCM) at low temperatures (0–5°C) using triethylamine (TEA) as a base. Key optimization parameters include:
- Temperature control to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity.
- Molar ratios : A 1:1.2 ratio of 2-iodoaniline to methanesulfonyl chloride improves yield .
Scaling up requires continuous flow reactors and industrial-grade reagents to maintain purity (>95%) .
Q. What biological activities are associated with this compound, and what mechanisms underlie these effects?
Answer: Reported activities include:
- Antimicrobial action : Disrupts bacterial folate synthesis via sulfonamide-enzyme interactions.
- Anticancer potential : Induces apoptosis in cancer cells by modulating JNK and p38 MAPK pathways .
Mechanisms involve halogen bonding (iodine’s polarizability) and hydrogen bonding (sulfonamide group), enhancing target affinity .
Advanced Research Questions
Q. How does iodine substitution influence biological activity compared to halogen analogs (Br, Cl, F)?
Answer: Iodine’s larger atomic radius and polarizability enable stronger halogen bonding with biomolecular targets (e.g., proteins, DNA), enhancing potency. Comparative
| Compound | Key Feature | Antimicrobial Activity |
|---|---|---|
| This compound | Iodine substituent | High |
| Bromo analog | Smaller halogen | Moderate |
| Chloro analog | Lower polarizability | Limited |
| Fluoro analog | Minimal halogen bonding | Negligible |
Structural optimization for iodine derivatives improves therapeutic outcomes .
Q. What computational strategies are effective for studying target interactions of this compound?
Answer:
- Molecular docking : AutoDock 4.2 or similar tools predict binding poses in ATP-binding sites (e.g., FAK kinase inhibitors, RMSD <2 Å validates accuracy) .
- QSAR models : Correlate iodine’s electronic properties (e.g., σ-hole potential) with activity trends.
- Halogen bonding maps : Density Functional Theory (DFT) simulations quantify interaction energies .
Q. How can contradictory data on biological efficacy (e.g., varying IC50 values) be resolved?
Answer: Contradictions arise from assay variability (cell lines, protocols). Mitigation strategies:
Q. What structural modifications enhance pharmacokinetic properties (e.g., bioavailability) of this compound?
Answer:
- Methanesulfonamide addition : Improves solubility and metabolic stability (e.g., cryptopleurine analogs show 2× higher oral bioavailability) .
- Prodrug strategies : Esterification of sulfonamide increases membrane permeability.
- Co-crystallization : Enhances dissolution rates in preclinical models .
Data Contradiction Analysis
Q. Why do some studies report low antimicrobial activity despite structural similarity to potent sulfonamides?
Answer: Potential factors:
- Bacterial resistance : Overexpression of dihydropteroate synthase (DHPS) reduces efficacy.
- Experimental conditions : pH or serum proteins may sequester the compound.
Resolution : Pair with DHPS inhibitors (e.g., trimethoprim) or use serum-free assays .
Methodological Recommendations
Q. How to design experiments for optimizing halogen substitution in sulfonamide derivatives?
Answer:
Q. What analytical techniques validate the purity and stability of this compound?
Answer:
- HPLC-MS : Quantifies purity (>98%) and detects degradation products.
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C).
- NMR (¹H/¹³C) : Confirms structural integrity, e.g., sulfonamide proton at δ 3.2–3.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
